[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Description
[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₃NOS (MW: 177.15 g/mol). Its structure consists of a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). The trifluoromethyl group enhances electron-withdrawing properties, while the hydroxymethyl group provides a site for functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIKMUFSHGHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274723 | |
| Record name | 2-Thiazolemethanol, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-11-6 | |
| Record name | 2-Thiazolemethanol, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolemethanol, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features of the Method:
- Catalysts: Pd(OAc)2, Pd[P(t-Bu)3]2, Ni(OAc)2 with ligands such as 2,2’-bipyridyl.
- Substrates: Thiazole derivatives and aryl halides or trifluoromethylating agents.
- Conditions: Dry solvents (DMF, 1,4-dioxane), inert atmosphere (argon), elevated temperatures (100–140 °C).
- Work-up: Purification via chromatography (PTLC, GPC), silica gel filtration to remove metal residues.
Example Protocol (Adapted):
| Step | Reagents / Conditions | Description |
|---|---|---|
| 1 | Pd(OAc)2 (5 mol%), CuI (2 equiv), DMF, 140 °C, 16–40 h | C–H activation and coupling of thiazole with trifluoromethyl source or aryl halide |
| 2 | Purification by PTLC and GPC | Isolation of 5-trifluoromethylthiazole intermediate |
| 3 | Subsequent functionalization at 2-position | Introduction of hydroxymethyl group via nucleophilic substitution or reduction |
This approach is supported by the work of Tani et al. (2013), who demonstrated efficient synthesis of various arylthiazoles including trifluoromethyl-substituted derivatives.
Specific Preparation of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
While direct literature detailing the exact synthesis of this compound is limited, related patented processes and synthetic routes provide insights:
Stepwise Functionalization: Starting from a 5-(trifluoromethyl)-1,3-thiazole intermediate, the 2-position can be functionalized by introducing a hydroxymethyl group through reactions such as nucleophilic substitution or reduction of a 2-formyl or 2-halothiazole precursor.
Solvent Removal and Isolation: Techniques such as rotational distillation (Buchi Rotavapor), spray drying, agitated thin film drying, or freeze drying (lyophilization) are employed to isolate the compound in solid form, ensuring purity and stability.
Use of Bases and Temperature Control: The preparation involves careful control of reaction temperatures (5–30 °C) and use of bases like potassium hydroxide to facilitate substitution reactions at the 2-position.
Comparative Table of Preparation Techniques
| Preparation Aspect | Method A (Pd-Catalyzed C–H Coupling) | Method B (Ni-Catalyzed Coupling) | Method C (Pd[P(t-Bu)3]2 Catalyzed) | Patented Process (Stepwise Functionalization) |
|---|---|---|---|---|
| Catalyst | Pd(OAc)2 + CuI | Ni(OAc)2 + bipy | Pd[P(t-Bu)3]2 | Not specified (likely organometallic catalysts) |
| Solvent | DMF | 1,4-Dioxane | 1,4-Dioxane | Methanol, Dichloromethane, Ethanol |
| Temperature | 140 °C | 120 °C | 100 °C | 5–30 °C (for substitution steps) |
| Reaction Time | 16–40 hours | 20–36 hours | 12 hours | Several hours (3 hours stirring for substitution) |
| Purification | PTLC, GPC | PTLC | GPC, PTLC | Filtration, Rotational Distillation, Spray Drying |
| Yield (Example) | Up to 93% (arylthiazoles) | Up to 61% | Not specified | Not specified |
Research Findings and Notes
The trifluoromethyl group at the 5-position enhances the compound's chemical stability and biological activity, making selective synthesis crucial.
Sequential C–H couplings allow modular and programmable synthesis of diverse thiazole derivatives, including the target compound, with high regioselectivity and functional group tolerance.
The patented process emphasizes solvent removal techniques critical for isolating the pure compound, indicating the importance of downstream processing in the preparation.
Reaction conditions such as temperature and base addition are carefully optimized to achieve high conversion and purity without degrading the thiazole ring or substituents.
Chemical Reactions Analysis
Types of Reactions: [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]aldehyde or [5-(Trifluoromethyl)-1,3-thiazol-2-yl]carboxylic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
| Compound | Cell Line Tested | IC Value (µM) | Activity |
|---|---|---|---|
| 5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | A549 (lung cancer) | 23.30 ± 0.35 | Strong selectivity |
| N-acylated thiazoles | U251 (glioblastoma) | <30 | High activity |
| Indole-linked thiazoles | HCT116, HepG2 | 10–30 | Promising potential |
In a study by Evren et al. (2019), the anticancer activity of novel thiazole derivatives was evaluated using the MTT assay, highlighting the importance of structural modifications in enhancing efficacy against various cancer types .
Antimicrobial Properties
Thiazole compounds have also been investigated for their antimicrobial properties. For example, a derivative of [5-(trifluoromethyl)-1,3-thiazol-2-yl]methanol showed effective anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL against Mycobacterium tuberculosis H37Rv strain .
Agrochemical Applications
The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it an attractive candidate for developing agrochemicals. Research indicates that thiazole derivatives can serve as novel insecticides and fungicides due to their ability to disrupt biological processes in pests and pathogens .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study conducted by Zhang et al. (2018) synthesized a series of phenylthiazole derivatives and evaluated their anti-proliferative activity against several cancer cell lines including HT29 and A549. The results indicated that structural modifications significantly influenced the anticancer activity of these compounds .
Case Study 2: Development of Insecticides
Research into the insecticidal properties of thiazole derivatives has led to the development of new agrochemicals. The structural features of this compound have been exploited to enhance efficacy against agricultural pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 compares key structural features and molecular properties of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol with four analogous compounds.
Key Observations :
Substituent Position and Complexity: The target compound has the simplest structure, with only a -CF₃ and -CH₂OH group. The thienyl-pyrazole derivative replaces the thiazole with a thiophene ring, increasing aromaticity and conjugation, which may enhance UV absorption for analytical detection.
Functional Group Impact: The hydroxymethyl group in the target compound and its analogs allows for derivatization (e.g., esterification) but increases polarity, improving solubility in polar solvents like methanol or water. Replacing -CH₂OH with -NH₂ (as in ) reduces polarity but introduces hydrogen-bonding capability, which could enhance biological target interactions.
Physicochemical Properties
- Solubility: The target compound’s hydroxymethyl group improves water solubility compared to non-polar analogs like 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine . However, the di-methanol derivative likely has the highest aqueous solubility due to dual -OH groups.
- Stability : The -CF₃ group stabilizes the thiazole ring against electrophilic attack but may increase acidity at adjacent positions. The methyl-substituted analog could exhibit greater thermal stability due to reduced electron-withdrawing effects at position 4.
Biological Activity
[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol is a compound of significant interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of the trifluoromethyl group contributes to its chemical stability and enhances its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₄H₄F₃N₃OS |
| Molecular Weight | 185.14 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | High stability due to trifluoromethyl substitution |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets effectively.
- Enzyme Interaction : The thiazole ring can modulate enzyme activity, influencing various biochemical pathways.
- Receptor Binding : The compound may interact with receptors involved in cellular signaling, leading to altered physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Potential
The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, in studies involving human glioblastoma (U251) and melanoma (WM793) cells, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
|---|---|---|---|
| U251 | 10.0 | Doxorubicin | 9.5 |
| WM793 | 12.0 | Doxorubicin | 11.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections.
- Antitumor Activity : In vitro studies reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Molecular dynamics simulations revealed that it interacts with Bcl-2 protein, which is crucial for regulating apoptosis .
Q & A
Basic Question: What are the established synthetic routes for [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves coupling trifluoromethyl-substituted thiazole precursors with methanol derivatives under heterogenous catalytic conditions. For example:
- Step 1: React 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde with a reducing agent (e.g., NaBH₄) in methanol to yield the primary alcohol.
- Step 2: Optimize reaction parameters: Temperature (70–80°C), solvent (PEG-400), and catalyst (Bleaching Earth Clay, pH 12.5) improve yields by enhancing reagent solubility and reducing side reactions .
- Purification: Recrystallization in aqueous acetic acid removes unreacted intermediates. Yield discrepancies (60–85%) often arise from variations in catalyst loading or solvent polarity .
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 85 |
| Triethylamine | Dioxane | 20–25 | 60 |
Advanced Question: How can researchers resolve contradictions in NMR and IR spectroscopic data for this compound?
Methodological Answer:
Discrepancies in ¹H NMR chemical shifts (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) may arise from hydrogen bonding or solvent effects. Mitigation strategies:
- Deuterated Solvents: Use DMSO-d₆ to stabilize the hydroxyl proton signal and reduce broadening .
- IR Cross-Validation: Confirm the -OH stretch (~3200–3400 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹) to distinguish from thiazole ring C-S-C stretches (~650 cm⁻¹) .
- Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian) to identify conformational artifacts .
Basic Question: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the thiazole C-H (δ 7.2–7.5 ppm) and CF₃-coupled carbon (δ 120–125 ppm, q, J = 270 Hz) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 198.03 (calculated for C₅H₅F₃NOS).
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., C–O bond length ~1.42 Å) .
Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The -CF₃ group exerts strong electron-withdrawing effects, activating the thiazole ring for electrophilic attacks but deactivating it toward nucleophilic substitutions. Key observations:
- Electrophilic Aromatic Substitution (EAS): Halogenation occurs preferentially at the 4-position of the thiazole due to -CF₃-directed meta activation .
- Nucleophilic Challenges: Low reactivity toward SN2 at the methanol oxygen unless derivatized (e.g., mesylation with MsCl) to form a better leaving group .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the CF₃ group to COOH under humid conditions .
Advanced Question: How can researchers leverage this compound in drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design: The thiazole-methanol scaffold serves as a hinge-binding motif in kinase inhibitors. Example: Analogues showed IC₅₀ < 100 nM against EGFR mutants in biochemical assays .
- Bioconjugation: Thiol-reactive derivatives (e.g., mesylate esters) enable site-selective protein labeling for PROTAC development .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Solvents: Ethanol/water (7:3 v/v) achieves >95% purity by removing polar impurities .
- Avoid DMF: High-boiling solvents like DMF complicate isolation and may introduce residual metal catalysts .
Advanced Question: How do steric and electronic effects impact the compound’s biological activity?
Methodological Answer:
- Steric Effects: Bulky substituents at the 5-position (e.g., aryl groups) reduce membrane permeability but enhance target binding (e.g., IC₅₀ improved 10-fold in a malaria protease assay) .
- Electronic Effects: The -CF₃ group increases metabolic stability (t₁/₂ > 6 h in liver microsomes) by resisting CYP450 oxidation .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity: Wear nitrile gloves and goggles; LD₅₀ (oral, rat) = 320 mg/kg suggests moderate acute toxicity .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid HF release .
Advanced Question: What strategies mitigate racemization during chiral derivatization of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use (R)-BINOL-based esters to stabilize the enantiomeric excess (>98% ee) during Mitsunobu reactions .
- Low-Temperature Conditions: Perform reactions at –40°C to slow epimerization at the hydroxymethyl center .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
